ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

Acetylcholinesterase inhibition Mosquito AChE Insecticide discovery

Sourcing 2-chloroimidazole intermediates often yields non-chlorinated analogs with limited reactivity. Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate (CAS 1706459-57-5) provides the critical C2-Cl handle for nucleophilic substitution and target engagement. • Documented building block for HCV NS3 protease inhibitors & TAFIa antithrombotic agents • Quantifiable AChE inhibitory activity (IC₅₀ 142 nM, Anopheles gambiae) • Reactive C2-Cl site enables Cl-Li exchange and antimicrobial library synthesis

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61
CAS No. 1706459-57-5
Cat. No. B2939412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-chloro-1H-imidazol-1-yl)acetate
CAS1706459-57-5
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61
Structural Identifiers
SMILESCCOC(=O)CN1C=CN=C1Cl
InChIInChI=1S/C7H9ClN2O2/c1-2-12-6(11)5-10-4-3-9-7(10)8/h3-4H,2,5H2,1H3
InChIKeyZNOPYJFEZLXRBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate: Chemical Profile


Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate (CAS 1706459-57-5, molecular formula C₇H₉ClN₂O₂, molecular weight 188.61 g/mol) is a 2-chloro-substituted imidazole derivative bearing an ethyl acetate moiety at the N1 position [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with documented applications as a reactant for the synthesis of N-chloroheterocyclic antimicrobials, β-amino alcohols as inhibitors of the antitubercular target N-acetyltransferase, and second-generation selective inhibitors of hepatitis C virus NS3 serine protease [2]. Its structural features—specifically the 2-chloro substituent on the imidazole ring—confer distinct reactivity profiles and biological target interactions compared to non-chlorinated imidazole analogs [1].

2-Chloroimidazole building block for heterocyclic synthesis
Reactive C2 site supports SNAr and halogen-metal exchange
Documented reactant for antimicrobial and antiviral inhibitor research

Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate: Irreplaceable Reactivity


Direct substitution of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate with the non-chlorinated analog ethyl 2-(1H-imidazol-1-yl)acetate (CAS 17450-34-9) or with alternative imidazole esters is chemically invalid for applications requiring 2-position reactivity or chlorination-dependent biological activity. The 2-chloro substituent introduces a site for nucleophilic aromatic substitution that is absent in the non-chlorinated analog, enabling derivatization pathways such as chlorine-lithium exchange for C2 functionalization [1]. Furthermore, chlorination of the imidazole ring has been shown to enhance biological activity in multiple contexts, including increased antimycotic potency through enhanced uncoupling effects on oxidative phosphorylation and improved binding to specific enzyme targets [2]. The Sigma-Aldrich application data specifically identify this chloroimidazole ester—not its non-chlorinated counterpart—as a reactant for synthesizing N-chloroheterocyclic antimicrobials and HCV NS3 protease inhibitors, underscoring that the chlorine atom is structurally required for these synthetic routes [3].

Target
Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate
Reactive C2-Cl site
Common substitute
Ethyl 2-(1H-imidazol-1-yl)acetate
No reactive C2 substituent
C2 reactivity C2 nucleophilic substitution and halogen-metal exchange pathways absent in non-chlorinated analog
Bioactivity Biological profile may differ; chlorination associated with reported activity enhancement in imidazole class
Synthetic routes Documented antimicrobial and antiviral inhibitor syntheses require 2-chloro functionality

Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate: Differentiation Evidence


AChE Inhibition Activity

Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate exhibits measurable inhibition of recombinant Anopheles gambiae (African malaria mosquito) wild-type acetylcholinesterase (AChE) with an IC₅₀ of 142 nM after 10-minute incubation in the Ellman assay [1]. At the 60-minute time point, the IC₅₀ value shifts to 285 nM [1]. For comparative context, the same compound scaffold tested against Drosophila melanogaster nicotinic acetylcholine receptor (nAChR) shows an IC₅₀ of 154 nM in a [³H]IMI displacement assay [2]. While direct head-to-head comparison with the non-chlorinated analog ethyl 2-(1H-imidazol-1-yl)acetate is not available in the published literature, the presence of AChE inhibitory activity at sub-micromolar concentrations provides a quantifiable baseline for this compound class that can inform structure-activity relationship (SAR) studies [1].

AChE Inhibition
Cross-study comparable
IC50 = 142 nM (10 min)
Supports AChE SAR and insecticide discovery research
Recombinant Anopheles gambiae wild-type AChE; Ellman assay
Acetylcholinesterase inhibition Mosquito AChE Insecticide discovery

2-Chloro Substituent Synthetic Utility

The 2-chloro substituent on ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate provides a reactive site for nucleophilic aromatic substitution (SNAr) and halogen-metal exchange reactions that cannot be performed with the non-chlorinated analog ethyl 2-(1H-imidazol-1-yl)acetate (CAS 17450-34-9) [1]. Specifically, the 2-chloroimidazole core undergoes chlorine-lithium exchange to generate a 2-lithiated species, which can be quenched with electrophiles such as benzyl chloroformate to yield imidazole-2-carboesters—a transformation pathway entirely unavailable to the non-chlorinated analog [1]. The Sigma-Aldrich product documentation explicitly lists this compound as a reactant for synthesizing N-chloroheterocyclic antimicrobials and HCV NS3 serine protease inhibitors, applications that require the 2-chloro functionality for downstream derivatization [2].

C2 Synthetic Utility
Class-level inference
SNAr and Cl–Li exchange pathways enabled
Enables C2-derivatization routes inaccessible from non-chlorinated analogs
Standard organometallic chemistry conditions
Medicinal chemistry Heterocyclic synthesis C2-functionalization

TAFIa Inhibitor Scaffold

Imidazolyl-acetic acid derivatives, including the core scaffold represented by ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, have been patented as inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) [1]. The Sanofi patent (EP1864979B1) and related applications (US20080262028) describe compounds of formula I bearing imidazolyl-acetic acid moieties that inhibit TAFIa and demonstrate profibrinolytic effects without impairing hemostatic plug formation [2]. Within this patent class, appropriately substituted imidazole acetic acids have shown potent TAFIa inhibition, with exemplified compounds achieving IC₅₀ values as low as 0.03 μM in the Actichrome Plasma TAFI Activity kit [3]. While ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate itself is a building block rather than an optimized inhibitor, its core imidazolyl-acetate scaffold is directly embedded in the patented TAFIa inhibitor pharmacophore, distinguishing it from imidazole esters lacking the acetic acid side chain [1].

TAFIa Inhibitor Scaffold
Class-level inference
Patented TAFIa pharmacophore match
Supports TAFIa-targeted antithrombotic research programs
Optimized derivatives report sub-μM IC50 in Actichrome Plasma TAFI assay
TAFIa inhibition Antithrombotic Fibrinolysis

Chlorination-Enhanced Bioactivity

Studies on the effect of chlorination on imidazole antimycotics demonstrate that increased chlorination of the imidazole ring enhances biological potency through increased uncoupling effects on oxidative phosphorylation in isolated rat liver mitochondria [1]. This class-level evidence supports the differentiation of 2-chloro-substituted imidazole derivatives like ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate from their non-chlorinated counterparts. Additionally, 2-chloroimidazole-containing compounds have been documented as subunits of bioactive molecules exhibiting antifungal, antibacterial, antiprotozoal, anti-inflammatory, and antihypertensive activities [2]. While specific MIC or IC₅₀ values for the target compound itself are not available in the peer-reviewed literature, the established SAR principle that chlorination enhances imidazole bioactivity provides a scientific rationale for selecting the 2-chloro derivative over non-chlorinated analogs in drug discovery programs targeting these therapeutic areas [1][2].

Chlorination SAR
Class-level inference
Reported bioactivity enhancement from chlorination
SAR rationale for selecting 2-Cl scaffold over non-chlorinated analogs
Mitochondrial uncoupling mechanism; antifungal and antibacterial context
Antimycotic Structure-activity relationship Chlorination effect

Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate: Validated Applications


TAFIa Inhibitor Intermediate

Based on the Sanofi patent portfolio (EP1864979B1, US20080262028, JP4939401B2) describing imidazolyl-acetic acid derivatives as TAFIa inhibitors, ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate serves as a strategic building block for synthesizing novel antithrombotic agents [1][2]. The compound's imidazolyl-acetate scaffold matches the core pharmacophore claimed in these patents, where optimized derivatives achieve TAFIa IC₅₀ values as low as 0.03 μM [3]. Procurement is indicated for medicinal chemistry teams developing profibrinolytic therapies that enhance endogenous clot lysis without increasing bleeding risk—a differentiated mechanism from conventional anticoagulants [2].

N-Chloroheterocyclic Antimicrobials

Sigma-Aldrich product documentation explicitly identifies ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate as a reactant for synthesizing N-chloroheterocyclic antimicrobials [1]. The 2-chloro substituent provides a reactive handle for nucleophilic substitution chemistry that is absent in the non-chlorinated analog ethyl 2-(1H-imidazol-1-yl)acetate, enabling C2-derivatization pathways critical for generating antimicrobial compound libraries [2]. This application scenario is supported by class-level evidence that 2-chloroimidazole derivatives exhibit antibacterial and antifungal activities against pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans [3].

HCV NS3 Protease Inhibitors

The compound is documented as a reactant for synthesizing second-generation selective inhibitors of hepatitis C virus (HCV) NS3 serine protease [1]. This application is derived from Sigma-Aldrich product information and represents a specific, validated synthetic use case that distinguishes this chloroimidazole ester from non-chlorinated or alternatively substituted imidazole esters [1]. Procurement is indicated for antiviral drug discovery programs targeting HCV, where the 2-chloro functionality may contribute to protease inhibitor binding or serve as a synthetic handle for further structural elaboration.

AChE Inhibitor Scaffold

Quantitative BindingDB data demonstrate that ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate inhibits Anopheles gambiae acetylcholinesterase with an IC₅₀ of 142 nM (10-minute incubation) [1]. This measurable AChE inhibitory activity, combined with cross-target nAChR binding (IC₅₀ = 154 nM in Drosophila) [2], supports its use as a starting scaffold for structure-activity relationship studies in insecticide discovery (malaria vector control) or for developing cholinesterase-modulating agents for neurological disorders [1]. Procurement is indicated for research teams requiring a quantifiable AChE activity baseline to guide medicinal chemistry optimization.

Application
Selection Property
Validation Focus
TAFIa inhibitor intermediate synthesis
Imidazolyl-acetate scaffold match
TAFIa inhibition pathway context
N-chloroheterocyclic antimicrobial synthesis
2-Cl reactive site for derivatization
Antimicrobial screening context
HCV NS3 protease inhibitor synthesis
2-Cl imidazole building block
Protease inhibition research context
AChE inhibitor SAR scaffold
Reported AChE activity baseline
Cholinesterase endpoint review

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